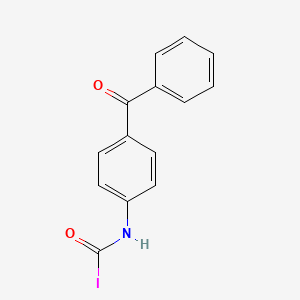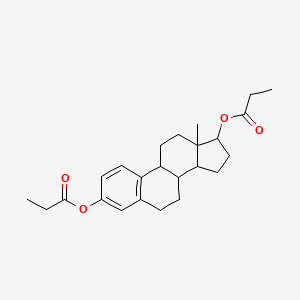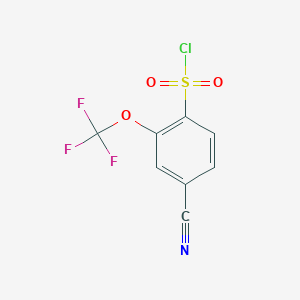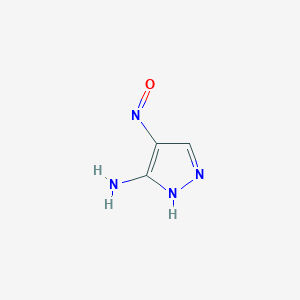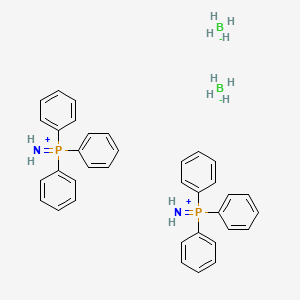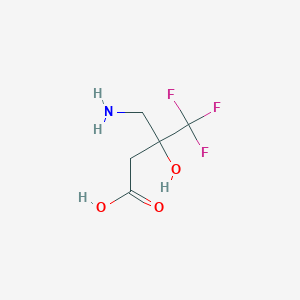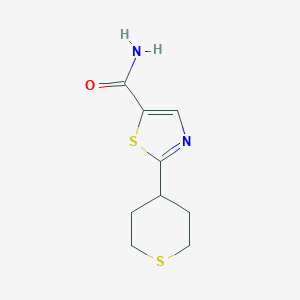
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring fused with a tetrahydrothiopyran moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticonvulsant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide typically involves the reaction of tetrahydro-2H-thiopyran-4-one with thioamide derivatives under specific conditions. One common method involves the use of hydrazine hydrate and potassium selenocyanate in an ethanol-water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mecanismo De Acción
The exact mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. In terms of anticonvulsant activity, it may modulate neurotransmitter release or receptor activity in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide
- 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid
- 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-thiol
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide is unique due to its specific combination of the tetrahydrothiopyran and thiazole moieties, which confer distinct biological activities. Its potential antimicrobial and anticonvulsant properties make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H12N2OS2 |
|---|---|
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2-(thian-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H12N2OS2/c10-8(12)7-5-11-9(14-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,12) |
Clave InChI |
ISQIZTHDFGSXCY-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C2=NC=C(S2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


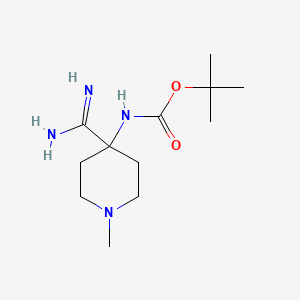

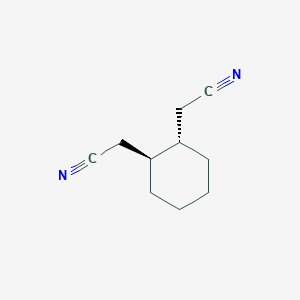
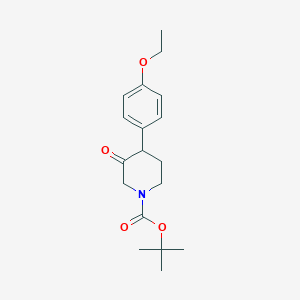
phosphanium bromide](/img/structure/B13151309.png)
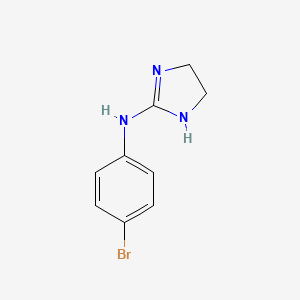
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
